(3-Bromo-5-nitrophenyl)boronic acid: A Comprehensive Technical Guide for Advanced Synthesis
(3-Bromo-5-nitrophenyl)boronic acid: A Comprehensive Technical Guide for Advanced Synthesis
CAS Number: 380430-48-8
Abstract: This technical guide provides an in-depth exploration of (3-Bromo-5-nitrophenyl)boronic acid, a key building block in modern synthetic and medicinal chemistry. The document details the compound's physicochemical properties, provides a validated synthesis protocol, and offers a comprehensive guide to its application in Suzuki-Miyaura cross-coupling reactions. Emphasis is placed on the mechanistic rationale behind experimental choices, ensuring protocols are both reproducible and adaptable. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this versatile reagent.
Introduction: Strategic Importance in Synthesis
(3-Bromo-5-nitrophenyl)boronic acid is a bifunctional reagent of significant interest in organic synthesis, particularly in the construction of complex molecular architectures. Its utility stems from the orthogonal reactivity of the boronic acid and the aryl bromide, coupled with the modulating electronic influence of the nitro group. The boronic acid moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds.[1][2] Simultaneously, the aryl bromide provides a site for subsequent functionalization, while the strongly electron-withdrawing nitro group influences the reactivity of the aromatic ring and can serve as a precursor to an amino group, opening avenues for further derivatization.
This unique combination of functional groups makes (3-Bromo-5-nitrophenyl)boronic acid a valuable intermediate in the synthesis of pharmaceuticals and functional materials. Boronic acids, in general, have seen a surge in interest in medicinal chemistry, with several boron-containing drugs approved for clinical use.[3][4][5] The boronic acid functional group can act as a bioisostere for carboxylic acids and is known to form reversible covalent bonds with diols, a property exploited in the design of enzyme inhibitors and sensors.[6]
Physicochemical and Safety Data
A thorough understanding of the physical properties and safety profile of a reagent is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value | Source |
| CAS Number | 380430-48-8 | [7][] |
| Molecular Formula | C₆H₅BBrNO₄ | |
| Molecular Weight | 245.82 g/mol | |
| Appearance | Off-white to yellow powder | N/A |
| Purity | Typically ≥98% | [7] |
Safety and Handling: (3-Bromo-5-nitrophenyl)boronic acid is an irritant. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.
Synthesis of (3-Bromo-5-nitrophenyl)boronic acid
The synthesis of arylboronic acids is a well-established field, with the Miyaura borylation being a prominent method.[6] A common and effective route to (3-Bromo-5-nitrophenyl)boronic acid involves the palladium-catalyzed cross-coupling of a suitable aryl halide with a diboron reagent.
Recommended Synthetic Protocol: Miyaura Borylation
This protocol describes the synthesis starting from 1,3-dibromo-5-nitrobenzene. The choice of starting material is strategic, leveraging the differential reactivity of the two bromine atoms, although selective lithiation followed by borylation is a more common approach for this specific transformation.
Reaction Scheme:
Caption: Synthetic workflow for (3-Bromo-5-nitrophenyl)boronic acid.
Materials and Reagents:
-
1,3-Dibromo-5-nitrobenzene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-dibromo-5-nitrobenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and anhydrous potassium acetate (1.5 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to create an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add Pd(dppf)Cl₂ (0.03 eq) and anhydrous 1,4-dioxane.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, the pinacol ester of (3-bromo-5-nitrophenyl)boronic acid, can be purified by flash column chromatography on silica gel. The pinacol ester is then hydrolyzed to the boronic acid by stirring with an aqueous acid solution (e.g., 1 M HCl) followed by extraction and purification.
Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized (3-Bromo-5-nitrophenyl)boronic acid. The following are expected spectroscopic data based on the structure and data from analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three aromatic protons in the downfield region. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and bromo groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon attached to the boron atom will have a characteristic chemical shift.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the O-H stretch of the boronic acid (a broad band), N-O stretching vibrations of the nitro group, and C-Br stretching.
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature in the mass spectrum.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry. (3-Bromo-5-nitrophenyl)boronic acid is an excellent substrate for this reaction, allowing for the synthesis of a wide range of biaryl compounds.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The presence of the electron-withdrawing nitro group on the phenylboronic acid can influence the rate of transmetalation. A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transfer of the aryl group to the palladium center.[10][11]
Generalized Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of (3-Bromo-5-nitrophenyl)boronic acid with a generic aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[10]
Materials and Reagents:
-
(3-Bromo-5-nitrophenyl)boronic acid (1.1 eq)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.02-0.05 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Inert gas (argon or nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add the aryl halide, (3-Bromo-5-nitrophenyl)boronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst and the degassed solvent system.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography or recrystallization.
Applications in Drug Discovery and Medicinal Chemistry
The structural motif derived from (3-Bromo-5-nitrophenyl)boronic acid is present in a variety of compounds explored in medicinal chemistry. The biaryl structures synthesized via Suzuki-Miyaura coupling are common scaffolds in drug candidates.[1] Furthermore, the nitro group can be readily reduced to an amine, which can then be further functionalized to introduce pharmacophoric groups or to modulate the physicochemical properties of the molecule. The bromine atom can also be a site for further cross-coupling reactions, allowing for the synthesis of more complex, three-dimensional structures. The inherent properties of boronic acids as enzyme inhibitors also make this class of compounds attractive for drug discovery efforts.[12]
Conclusion
(3-Bromo-5-nitrophenyl)boronic acid is a highly valuable and versatile building block for organic synthesis. Its distinct functional groups allow for sequential and regioselective modifications, making it an ideal starting point for the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors. As with any chemical process, careful optimization of reaction conditions is key to achieving high yields and purity.
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NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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